molecular formula C10H8ClNO5S B2528357 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride CAS No. 1860993-05-0

2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride

Cat. No.: B2528357
CAS No.: 1860993-05-0
M. Wt: 289.69
InChI Key: KMLRZQIXBFQZSH-UHFFFAOYSA-N
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Description

2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride is a specialized organosulfur compound featuring a phthalimide (1,3-dioxo-isoindoline) core linked via an ethoxy spacer to a sulfonyl chloride group. This structure confers high reactivity due to the electrophilic sulfonyl chloride moiety, making it a valuable intermediate in organic synthesis, particularly for introducing sulfonate or sulfonamide functionalities .

The compound is commercially available (e.g., from CymitQuimica) at a price of 529.00 €/50 mg, reflecting its niche application in high-value synthetic workflows . Its primary use lies in pharmaceutical and materials chemistry, where sulfonyl chlorides serve as precursors for sulfonylation reactions.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)oxyethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO5S/c11-18(15,16)6-5-17-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLRZQIXBFQZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride, also known as ethanesulfonyl chloride derivative, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C12H12ClNO5S
Molecular Weight 317.75 g/mol
IUPAC Name 2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethanesulfonyl chloride
PubChem CID 119030945

Biological Activity

Research indicates that derivatives of isoindoline compounds exhibit a variety of biological activities including anti-cancer properties. The specific compound has been linked to several mechanisms of action:

  • Antitumor Activity : Studies have shown that isoindoline derivatives can inhibit the proliferation of various tumor cell lines. For instance, compounds structurally related to this compound demonstrated significant anti-proliferative effects against cell lines such as SK-BR-3 and MDA-MB-231 .
  • Mechanism of Action : The antitumor activity is often mediated through the induction of apoptosis in cancer cells. For example, certain derivatives enhance the levels of reactive oxygen species (ROS), leading to apoptosis by activating proteins such as Bax and cleaved-caspase 3 .
  • Enzyme Inhibition : The compound may interact with specific enzymes and receptors, inhibiting their activity and contributing to its biological effects. This mechanism is crucial for its potential therapeutic applications in cancer treatment.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Antiproliferative Effects

A study published in Bioorganic & Medicinal Chemistry synthesized a series of isoindoline derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. The results indicated that modifications in the molecular structure significantly impacted their efficacy .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds induce apoptosis in HCT116 cells. It was found that the activation of TrxR (thioredoxin reductase) was inhibited, leading to increased oxidative stress and subsequent cell death .

Scientific Research Applications

Anticancer Activity

Recent studies have identified sulfonamide derivatives as promising candidates for anticancer therapies. The incorporation of the isoindole structure in 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride may enhance the efficacy of these compounds against various cancer cell lines due to their ability to inhibit specific enzyme pathways involved in tumor growth.

Case Study:
A study demonstrated that derivatives of sulfonamides with isoindole moieties exhibited significant cytotoxic effects against human cancer cell lines. The mechanism involved the inhibition of key metabolic enzymes that are overexpressed in cancer cells .

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Sulfonyl chlorides are known to react with nucleophiles, allowing for the development of enzyme inhibitors.

Example:
Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase and other metalloenzymes, which are crucial for maintaining pH balance and fluid secretion in tumors . The isoindole fragment may contribute to binding affinity and specificity.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can be utilized to synthesize various functionalized compounds through nucleophilic substitution reactions.

Synthesis Example:
The compound can be used to synthesize sulfonamide derivatives by reacting with amines or other nucleophiles, facilitating the formation of new drugs or bioactive molecules .

Polymer Chemistry

The sulfonyl chloride group allows for the modification of polymers to enhance their properties, such as solubility and thermal stability. This application is particularly relevant in developing advanced materials with tailored functionalities.

Application Insight:
Incorporating sulfonamide groups into polymer backbones has been shown to improve mechanical properties and thermal resistance . This opens avenues for creating specialized materials used in biomedical devices or coatings.

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activitySignificant cytotoxic effects on cancer cell lines
Enzyme inhibitionInhibits key metabolic enzymes
Synthetic ApplicationsOrganic synthesisReacts with nucleophiles to form sulfonamide derivatives
Material SciencePolymer modificationEnhances mechanical properties and thermal stability

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively. This reactivity is critical in medicinal chemistry for conjugating targeting moieties or modifying solubility.

Key Reaction Pathways

Reaction TypeReagents/ConditionsProductApplicationSource
Amine coupling β-aminoethanesulfonamide hydrochloride, EDC/HOSu, dry NEt₃Sulfonamide derivativesSynthesis of natural product analogs (e.g., psammaplin C)
Alcoholysis Methanol, pyridineMethanesulfonate esterIntermediate in PROTAC linker synthesis
Hydrolysis Aqueous NH₄OH (30%)Sulfonic acidStabilization of intermediates

Example from psammaplin C synthesis:
The sulfonyl chloride reacts with β-aminoethanesulfonamide under coupling conditions (EDC/HOSu) to form a sulfonamide bond, enabling modular assembly of bioactive molecules .

Stability and Hydrolysis

The compound is moisture-sensitive, requiring anhydrous conditions during handling. Hydrolysis in aqueous environments generates ethanesulfonic acid and phthalimide derivatives.

Hydrolysis Products

ConditionsMajor ProductsByproductsNotes
H₂O, 25°CEthanesulfonic acidPhthalimide, HClRapid degradation in polar solvents
NH₄OH (30%)SulfonamideNH₄ClUsed in taurine derivative synthesis

Representative PROTAC Assembly

StepComponentsConditionsOutcomeSource
1PTM (Protein-targeting moiety) + LinkerDry DCM, NEt₃PTM-sulfonamide conjugate
2Conjugate + CRBN ligandCuAAC or SPAACFinal PROTAC molecule

For instance, the sulfonyl chloride linker facilitates covalent attachment of JQ1 (a BET bromodomain inhibitor) to pomalidomide (CRBN ligand) in bifunctional degrader molecules .

Comparative Reactivity with Analogues

Structural analogs with varying linker lengths (e.g., 3-(phthalimido)propane-1-sulfonyl chloride) exhibit similar reactivity but differ in steric accessibility.

Reactivity Trends

CompoundLinker LengthReaction Rate (vs. Ethanol)Notes
Ethoxy variant (this compound)2 carbonsFastestOptimal for PROTACs
Propoxy variant3 carbonsModerateIncreased hydrophobicity

Synthetic Routes

A patented method involves:

  • Phthaloylation : Reaction of 2-hydroxyethyl phthalimide with chlorosulfonic acid.

  • Purification : Crystallization from acetone/water mixtures .

Key steps :

  • Protection of hydroxyl groups with phthalimide.

  • Sulfonation using PCl₅ or SOCl₂ .

Industrial Relevance

This sulfonyl chloride is a critical intermediate in:

  • Anticancer agents : Psammaplin C analogs with histone deacetylase (HDAC) inhibition .

  • Immunomodulators : PROTACs for targeted protein degradation .

Comparison with Similar Compounds

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl Chloride

  • CAS : 24666-43-1
  • Key Features :
    • Replaces the ethane-sulfonyl chloride group with an acetyl chloride moiety.
    • The presence of bromine (Br) in the formula (C₅H₅BrO) is unusual for the stated structure, suggesting either a typographical error or a distinct substitution pattern .
    • Lower molecular complexity compared to the target compound, likely altering reactivity (e.g., favoring acylation over sulfonylation).

3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl Chloride

  • Molecular Formula: C₁₃H₁₄ClNO₄S
  • CAS : 1935377-17-5
  • Key Features :
    • Features a bulky 2,2-dimethylpropane spacer instead of an ethoxy linker.
    • Higher molecular weight (315.77 g/mol ) and hydrophobicity due to methyl branching.
    • Predicted physical properties: Boiling point = 438.9±28.0 °C , Density = 1.421±0.06 g/cm³ , pKa = -2.24±0.20 (indicating strong electrophilicity) .
    • The elongated alkyl chain may reduce solubility in polar solvents compared to the ethoxy analog.

4-Bromo-1-methoxy-2-(methoxymethyl)butane (Non-sulfonyl reference)

  • Molecular Formula : C₆H₁₁BrO₂
  • Price : 777.00 €/50 mg (higher than the target compound)
  • Key Features :
    • Illustrates the cost variability of specialized building blocks; the target compound’s lower price may reflect broader synthetic utility .

Comparative Analysis Table

Parameter Target Compound 2-(1,3-Dioxo...)acetyl Chloride 3-(1,3-Dioxo...)propane-sulfonyl Chloride
Molecular Formula C₁₀H₈ClNO₅S (deduced) C₅H₅BrO C₁₃H₁₄ClNO₄S
Molecular Weight ~309.7 g/mol ~169.0 g/mol 315.77 g/mol
Functional Group Sulfonyl chloride Acetyl chloride Sulfonyl chloride
Spacer/Substituent Ethoxy Acetyl 2,2-Dimethylpropane
Predicted Boiling Point Not available Not available 438.9±28.0 °C
Price (50 mg) 529.00 € Not available Not available

Q & A

Q. Advanced

  • Target identification : Screen against enzymes with nucleophilic active sites (e.g., proteases, kinases) using fluorescence-based assays .
  • In vitro studies : Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .
  • Structure-activity relationship (SAR) : Synthesize analogs by varying the isoindole substituents and compare IC50_{50} values .
    Include controls (e.g., known sulfonyl chloride inhibitors) and replicate experiments to ensure reproducibility .

How should contradictory data in reactivity studies be addressed?

Advanced
Contradictions may arise from solvent polarity, trace impurities, or competing pathways. Mitigation strategies:

  • Solvent effects : Test reactivity in polar aprotic (DMF) vs. non-polar (toluene) solvents .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids) .
  • Kinetic studies : Perform time-resolved NMR or stopped-flow experiments to identify intermediate species .

What methodologies are recommended for studying its thermal and hydrolytic stability?

Q. Advanced

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (expected >150°C) .
  • Hydrolytic stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC .
  • Moisture sensitivity : Store under inert atmosphere (argon) with molecular sieves to prevent hydrolysis .

How does this compound interact with biological macromolecules?

Q. Advanced

  • Acylation mechanism : The sulfonyl chloride reacts with serine/threonine residues in proteins, forming covalent adducts .
  • Crystallography : Co-crystallize with target enzymes (e.g., trypsin) to resolve binding modes .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity and guide mutagenesis studies .

How does structural modification of the isoindole or sulfonyl group alter its properties?

Advanced
Comparative analysis with analogs reveals:

Modification Impact Example
Longer alkyl chains Increased lipophilicity (logP ↑)4-(1,3-Dioxoisoindolin-2-yl)butane-1-sulfonyl chloride
Acyl vs. sulfonyl Reduced electrophilicity3-(1,3-Dioxoisoindolin-2-yl)propanoyl chloride
Fluorine substitution Enhanced metabolic stabilitySulfonyl fluoride analogs

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